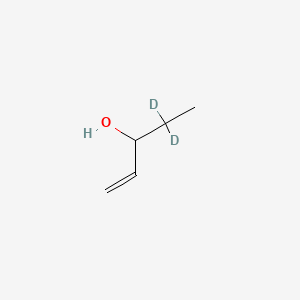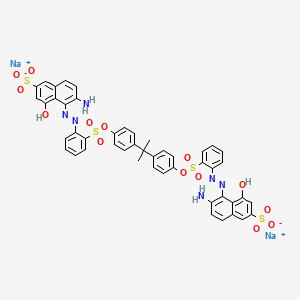
Acid Red 260
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Acid Red 260 is typically synthesized using sulfur compounds as raw materials . The synthetic route involves the reaction of a sulfur compound with sodium nitrite to generate an m-nitro compound, which is then converted into this compound through an electrophilic displacement reaction . Industrial production methods follow similar chemical reactions to ensure the consistent quality and yield of the pigment .
Chemical Reactions Analysis
Acid Red 260 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acid Red 260 is a multifunctional dye with a wide range of applications in scientific research . It is used in:
Chemistry: As a dye for various chemical reactions and processes.
Medicine: In clinical diagnostics and research to study tissue pathology and monitor microorganisms.
Mechanism of Action
The mechanism of action of Acid Red 260 involves its ability to bind to specific molecular targets and pathways . As a dye, it interacts with various biomolecules, allowing researchers to observe and analyze cellular structures and functions . The exact molecular targets and pathways depend on the specific application and conditions used in the experiments .
Comparison with Similar Compounds
Acid Red 260 is unique due to its bright red color under acidic conditions and its versatility as a dye in various applications . Similar compounds include:
Acid Red 18: Another name for this compound, with similar properties and applications.
Acid Red 87: A related compound with similar dyeing properties but different molecular structure.
Acid Red 88: Another related compound used in similar applications but with distinct chemical properties.
These compounds share similar applications but differ in their chemical structures and specific properties .
Properties
Molecular Formula |
C47H36N6Na2O14S4 |
|---|---|
Molecular Weight |
1083.1 g/mol |
IUPAC Name |
disodium;6-amino-5-[[2-[4-[2-[4-[2-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C47H38N6O14S4.2Na/c1-47(2,29-13-17-31(18-14-29)66-70(62,63)41-9-5-3-7-37(41)50-52-45-35(48)21-11-27-23-33(68(56,57)58)25-39(54)43(27)45)30-15-19-32(20-16-30)67-71(64,65)42-10-6-4-8-38(42)51-53-46-36(49)22-12-28-24-34(69(59,60)61)26-40(55)44(28)46;;/h3-26,54-55H,48-49H2,1-2H3,(H,56,57,58)(H,59,60,61);;/q;2*+1/p-2 |
InChI Key |
RZPXQVBZMHRBNY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6N=NC7=C(C=CC8=CC(=CC(=C87)O)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
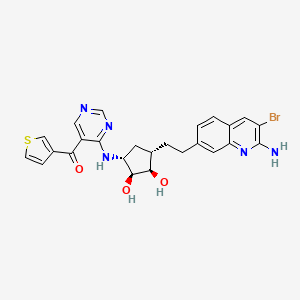
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
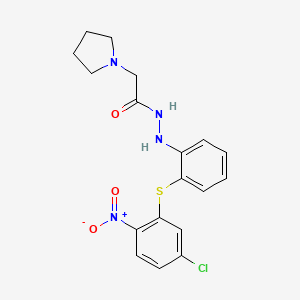
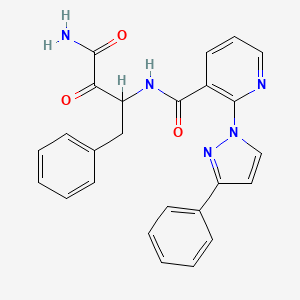
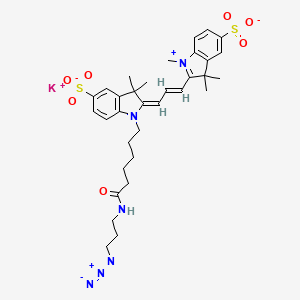



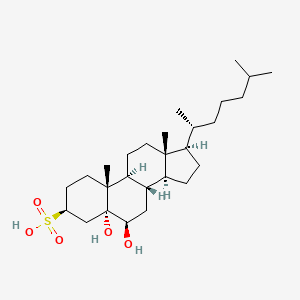
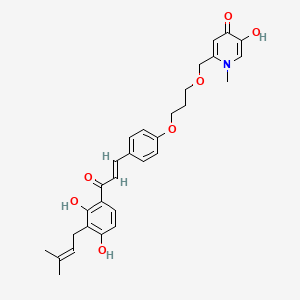

![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
